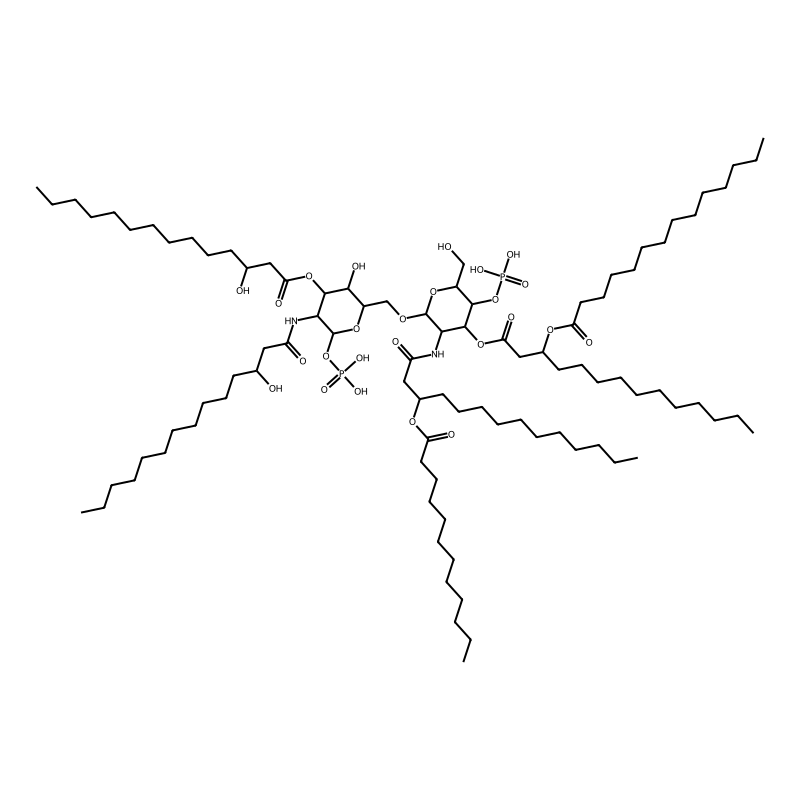

Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) is a significant component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. It serves as an anchor for the polysaccharide portion of lipopolysaccharides and plays a crucial role in the structural integrity of the bacterial cell wall. The molecular formula for this compound is C94H178N2O25P2, with an average mass of approximately 1798.395 g/mol . The diphosphoryl variant is known for its biological activity, particularly its ability to elicit immune responses.

- Hydrolysis: The cleavage of ester bonds can lead to the formation of monophosphoryl lipid A, which is less toxic.

- Phosphorylation: The addition of phosphate groups can enhance its immunogenic properties.

- Acylation: Modifications in the acyl chains can affect its interaction with immune receptors.

These reactions are essential for studying the structure-activity relationship of lipid A and its derivatives .

Lipid A is recognized for its potent immunostimulatory properties. It activates Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines. The diphosphoryl form is particularly noted for its toxicity compared to monophosphoryl lipid A, making it a subject of interest in research related to sepsis and endotoxic shock . Additionally, studies have shown that it can influence cellular processes such as proliferation and apoptosis in various cell types, including lung pericytes .

The synthesis of lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) can be achieved through several methods:

- Biosynthetic Pathways: This involves the extraction from bacterial cultures where E. coli F583 is grown under specific conditions.

- Chemical Synthesis: Organic synthesis techniques can be employed to construct lipid A analogs in the laboratory.

- Enzymatic Synthesis: Utilizing specific enzymes that facilitate the assembly of lipid A components can yield high-purity products.

Each method has its advantages and limitations regarding yield, purity, and cost .

Lipid A, diphosphoryl from Escherichia coli F583 has several applications:

- Vaccine Development: Its immunogenic properties make it a candidate for adjuvants in vaccines.

- Research Tool: It is widely used in studies investigating immune responses and bacterial pathogenesis.

- Therapeutic Agent: Understanding its mechanisms may lead to novel treatments for infections caused by Gram-negative bacteria.

The compound has been utilized in various experimental setups to elucidate its role in immune modulation .

Research into lipid A interactions focuses on its binding with immune receptors such as TLR4 and CD14. These interactions trigger downstream signaling pathways that result in inflammatory responses. Studies have shown that variations in lipid A structures can significantly alter these interactions:

- Receptor Binding Affinity: The diphosphoryl form exhibits a higher affinity for TLR4 compared to monophosphoryl variants.

- Cytokine Production: Different structural modifications influence cytokine profiles produced by immune cells upon stimulation .

Understanding these interactions is crucial for developing strategies to modulate immune responses therapeutically.

Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Monophosphoryl Lipid A | Contains one phosphate group | Less toxic than diphosphoryl | Used as a vaccine adjuvant |

| Lipid A from Salmonella | Similar backbone but different acyl chains | Potent immunostimulant | Associated with different pathogenicity |

| Lipid X | Lacks phosphate groups | Minimal immunostimulatory activity | Serves as a precursor in synthetic pathways |

The uniqueness of lipid A, diphosphoryl lies in its specific structural features that confer enhanced toxicity and immunogenicity, making it a critical subject for research into bacterial infections and immune responses .

Raetz Pathway Modifications in Rd Mutant Strains

The biosynthesis of lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) follows the fundamental Raetz pathway but exhibits specific modifications characteristic of Rd mutant strains [1] [2]. The Raetz pathway represents a highly conserved nine-enzyme catalyzed biosynthetic route essential for the production of the lipid A moiety of lipopolysaccharide in Gram-negative bacteria [3] [4]. This pathway has been extensively characterized in wild-type Escherichia coli, serving as the foundation for understanding lipid A biosynthesis across diverse bacterial species [5].

The Rd mutant designation in the F583 strain refers to a rough colony morphotype lacking O-antigen polysaccharide chains, resulting in a truncated lipopolysaccharide structure that terminates with the core oligosaccharide region [6]. This mutation does not fundamentally alter the core Raetz pathway enzymes but affects the final lipopolysaccharide assembly and structure. The diphosphoryl lipid A produced by this strain maintains the characteristic diglucosamine backbone with phosphate groups at the 1- and 4'-positions, consistent with the canonical lipid A structure [7] [8] [6].

Research has demonstrated that the F583 Rd mutant produces lipid A species that serve as valuable research tools for studying lipopolysaccharide function and immune recognition [7] [8]. The diphosphoryl form specifically contains two phosphate substituents that are essential for outer membrane stability and serve as recognition sites for host immune systems [6]. Mass spectrometric analysis has confirmed that this strain produces lipid A with molecular ion peaks corresponding to structures containing two phosphate moieties, which generate abundant pyrophosphate product ions during tandem mass spectrometry analysis [6].

The enzymatic machinery responsible for lipid A biosynthesis in the F583 Rd mutant remains functionally equivalent to wild-type strains, with all nine canonical Raetz pathway enzymes maintaining their catalytic activities [2] [4]. The pathway initiates with LpxA-catalyzed acylation of UDP-N-acetylglucosamine, proceeds through the committed step catalyzed by LpxC deacetylase, and continues through the sequential actions of LpxD, LpxH, LpxB, LpxK, WaaA, LpxL, and LpxM enzymes [1] [2].

Role of LpxC and LpxK in Diphosphorylated Lipid A Production

LpxC and LpxK enzymes play critical and complementary roles in the production of diphosphorylated lipid A, with LpxC serving as the primary regulatory control point and LpxK providing the essential phosphorylation activity required for the final diphosphoryl structure [1] [2] [9].

LpxC functions as a zinc-dependent deacetylase that catalyzes the first committed step in lipid A biosynthesis by removing the N-acetyl group from UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine [10] [11] [12]. The enzyme exhibits a unique β-α-α-β sandwich fold where four mostly internal alpha helices are sandwiched between two beta sheets [11]. The catalytic mechanism involves a zinc-bound water molecule activated by a general base through proton abstraction, with the activated water attacking the carbonyl carbon of the substrate to produce a tetrahedral intermediate [11] [12].

Structural analysis reveals that LpxC employs a histidine residue (His253) as the catalytic general base rather than the more common glutamate found in other zinc metalloamidases [12]. This histidine is stabilized by Asp234 through electrostatic interaction, forming a charge relay system consisting of Asp-His-H2O [12]. The enzyme demonstrates remarkable substrate specificity, with a Km value of 0.19 μM for its natural substrate, indicating high affinity binding [1] [2].

LpxK operates as a tetraacyldisaccharide-1-phosphate 4'-kinase, catalyzing the sixth step in the lipid A biosynthetic pathway through phosphorylation of the tetraacyldisaccharide-1-phosphate intermediate [9] [13]. The enzyme belongs to the P-loop-containing nucleoside triphosphate hydrolase superfamily and exhibits a unique two-domain architecture consisting of N-terminal and C-terminal α/β/α sandwich domains connected by a two-stranded β-sheet linker [13].

The N-terminal domain contains the characteristic Walker motifs and most structural similarity to other P-loop kinases, particularly the GTPase HypB [13]. The C-terminal domain provides additional specificity for ATP binding and may facilitate water exclusion from the active site [13]. LpxK requires the presence of detergent micelles for in vitro activity and forms a ternary complex with ATP/Mg2+ and its substrate for catalysis [9].

Kinetic characterization demonstrates that LpxK exhibits a Km value of 40 μM for its substrate and a kcat of 2.1 s-1 [1] [9]. The enzyme employs a mechanism where Asp99 interacts with His261 to increase the pKa of the imidazole moiety, which serves as the catalytic base to deprotonate the 4'-hydroxyl of the substrate [9]. This mechanism distinguishes LpxK from other P-loop kinases and reflects its specialized role in lipid metabolism [9].

The coordinated action of LpxC and LpxK ensures proper flux through the pathway while maintaining regulatory control. LpxC abundance of 385 molecules per cell and LpxK abundance of 432 molecules per cell provide balanced enzymatic capacity [1] [2]. Mathematical modeling indicates that when pathway regulation is present, LpxK becomes the rate-limiting enzyme with a flux control coefficient of 0.65, while LpxC exhibits reduced control compared to unregulated conditions [1] [2].

Substrate Specificity of Late-Stage Acyltransferases

The late-stage acyltransferases LpxL and LpxM demonstrate distinct substrate specificities that determine the final acylation pattern of diphosphorylated lipid A [14] [15] [16]. These enzymes catalyze the incorporation of secondary acyl chains onto the primary hydroxymyristoyl chains, resulting in the characteristic hexa-acylated structure of mature lipid A [15].

LpxL functions as a lauroyltransferase that adds a laurate (C12:0) chain to the 3'-position of the KDO2-lipid IVA substrate [14] [15]. The enzyme exhibits strict substrate specificity, requiring the presence of KDO sugar residues for optimal activity [15]. Kinetic analysis reveals a Km value of 15 μM and a remarkably high kcat of 131 s-1, indicating efficient catalytic turnover [1]. When KDO residues are absent, LpxL activity decreases to approximately 15% of maximal levels, demonstrating the critical importance of these sugar moieties for substrate recognition [15].

The substrate binding mechanism involves interactions between conserved residues and the KDO-lipid A substrate complex. LpxL contains the conserved H(X)4D/E active site motif characteristic of glycerophospholipid acyltransferases, where the histidine and aspartic acid residues form an invariant catalytic dyad [15]. This dyad activates the acceptor hydroxyl group on the 3'-primary acyl chain for nucleophilic attack of the acyl-ACP thioester bond [15].

LpxM operates as a myristoyltransferase that incorporates a myristate (C14:0) chain at the 2'-position of penta-acylated lipid A substrates [14] [15]. The enzyme demonstrates even greater substrate specificity than LpxL, with strong preference for penta-acylated substrates and only 5% activity toward KDO2-lipid IVA [15]. This specificity establishes the enzymatic order, with LpxL acting before LpxM in the sequential acylation process [15].

LpxM exhibits a Km value of 2.75 μM and a kcat of 0.6 s-1, indicating high substrate affinity but lower catalytic turnover compared to LpxL [1]. The enzyme maintains an abundance of 3720 molecules per cell, significantly higher than other pathway enzymes, potentially compensating for its lower catalytic efficiency [1]. Like LpxL, LpxM contains the H(X)4D/E active site motif that facilitates acyl transfer through the same general mechanism [15].

Comparative analysis with homologous enzymes from other bacterial species reveals significant diversity in substrate specificity among late-stage acyltransferases. The LpxJ enzyme from Helicobacter pylori, while functionally similar to LpxM, lacks the H(X)4D/E motif and demonstrates remarkable substrate promiscuity [15] [16]. LpxJ can perform acyltransfer regardless of KDO presence and can act before the LpxL homolog, allowing multiple biosynthetic routes [15] [16].

Structural studies indicate that substrate specificity correlates with active site architecture and binding pocket organization. Enzymes with predicted substrate promiscuity from Neisseria, Pseudomonas, and Acinetobacter species align more closely together compared to species-specific orthologs, suggesting common mutations that relax ligand specificity [14]. The conserved H(X)4D/E motif appears critical for maintaining strict substrate requirements, while its absence or modification permits broader substrate acceptance [15].

The physiological significance of substrate specificity extends beyond simple catalytic efficiency to encompass membrane stability and immune recognition. The precise acylation pattern determines lipid A's interaction with host pattern recognition receptors, particularly the TLR4/MD2 complex [17]. Alterations in acyl chain composition or positioning can dramatically affect endotoxic activity and bacterial virulence [17].

Regulatory Mechanisms Involving Proteolytic Degradation

Proteolytic degradation represents the primary regulatory mechanism controlling lipid A biosynthesis flux, with FtsH protease serving as the central regulatory hub through substrate-specific degradation of key pathway enzymes [18] [19] [20]. This degradation system ensures balanced production of lipid A relative to phospholipid synthesis and responds dynamically to cellular metabolic demands [18] [19].

FtsH functions as an essential membrane-bound AAA+ ATPase with both cytoplasmic ATPase and metalloprotease domains [18] [20]. The enzyme operates as a hexamer, forming a ring-like structure with a central channel through which substrates are threaded for processive degradation [20]. FtsH employs ATP hydrolysis to unfold and translocate substrates through an axial channel to interior catalytic sites, where proteins are processively broken down into short peptides [20].

The primary targets for FtsH-mediated regulation in lipid A biosynthesis are LpxC deacetylase and WaaA transferase [1] [2] [18] [19]. LpxC degradation occurs through recognition of a conserved LAXXXXXAVLA motif located in the C-terminal flexible tail, which functions as a degron sequence [20]. FtsH initiates degradation from this C-terminal region, proceeding processively toward the N-terminus [20].

LpxC regulation demonstrates remarkable sensitivity to pathway flux, with degradation rates inversely correlated to lipid A demand [18] [19]. Under optimal growth conditions, LpxC exhibits a half-life of approximately 4 minutes, but this extends to over 2 hours during slow growth when lipid A synthesis requirements decrease [18]. The regulatory signal appears to arise from lipid A disaccharide concentration, creating a negative feedback loop that maintains homeostatic control [1] [2].

Mathematical modeling indicates that LpxC translation occurs at a rate of 0.148 molecules per second, while degradation proceeds with a rate constant of 9.62×10-5 s-1 for uncatalyzed degradation [1] [2]. The FtsH-catalyzed degradation rate varies dynamically based on activator concentrations, with kFtsH values of 2.0 mM-1s-1 providing rapid response to changing conditions [1] [2].

WaaA regulation follows similar principles but responds to different signals, with KDO2-lipid A concentration in the inner membrane serving as the regulatory activator [1] [2]. WaaA exhibits a shorter half-life of approximately 10 minutes under wild-type conditions, with translation rates of 0.176 molecules per second and degradation rate constants of 1.8×10-4 s-1 [1] [2]. This faster turnover reflects the enzyme's position later in the pathway and its role in controlling KDO incorporation [1] [2].

The specificity of FtsH regulation involves adapter and anti-adapter proteins that modulate enzyme accessibility and degradation efficiency [19] [20]. LapB functions as an adapter protein, binding to FtsH and recruiting LpxC for targeted degradation [20]. Recent structural analysis reveals that LapB employs both TPR motifs and rubredoxin domains to interact with LpxC, positioning the degron close to the FtsH substrate entrance [20].

YejM operates as an anti-adapter protein, sensing LPS levels in the inner membrane and sequestering LapB at low LPS concentrations to slow LpxC degradation [20]. This creates a sophisticated regulatory circuit where multiple protein-protein interactions fine-tune the degradation response to cellular needs [20].

The proteolytic degradation system demonstrates growth rate-dependent regulation, with LpxC degradation occurring more rapidly during fast growth but stabilizing during slow growth [18]. This correlation ensures that lipid A production matches cellular division rates while preventing excessive accumulation that could disrupt membrane balance [18]. Disturbing this balance in favor of phospholipid production triggers compensatory mechanisms that restore appropriate lipid ratios [18].

Advanced computational analysis using flux control coefficients reveals that proteolytic regulation fundamentally alters pathway control structure [1] [2]. Without regulation, LpxC exhibits a flux control coefficient of 0.85, making it the dominant rate-limiting step [1] [2]. However, with physiological regulation present, control shifts dramatically to LpxK (coefficient 0.65), while LpxC control decreases to 0.15 [1] [2]. This redistribution suggests that targeting LpxK for therapeutic intervention might prove more effective than focusing on LpxC inhibition [1] [2].

The proteolytic degradation mechanism extends beyond simple enzyme removal to encompass complex metabolic integration. FtsH degradation of LpxC correlates with alarmone (p)ppGpp levels, linking lipid A synthesis to global stress responses [18]. During amino acid starvation or other stress conditions, elevated (p)ppGpp levels modify FtsH activity, ensuring appropriate metabolic adjustments [18].

High-resolution tandem mass spectrometry represents a transformative approach for the comprehensive structural analysis of Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant). The LipidA-IDER platform exemplifies the state-of-the-art in automated structure annotation tools specifically designed for system-level scale identification of lipid A from high-resolution tandem mass spectrometry data [1].

The LipidA-IDER workflow employs a fragmentation-rule-based approach that assigns lipid A identities through comprehensive analysis of tandem mass spectra. The platform architecture consists of two customizable in silico libraries: the building block library containing headgroups and fatty acid-related ions, and the theoretical backbone fragment library comprising known fragment types associated with diglucosamine backbone fragmentation [1]. Mass spectrometry instrumentation for these analyses typically operates at resolutions exceeding 100,000 full width at half maximum, with mass accuracy below 5 parts per million, enabling precise molecular formula determination and separation of isobaric species [2].

Table 1: High-Resolution Tandem Mass Spectrometry Parameters for Lipid A Analysis

| Parameter | Typical Values | Application to Lipid A |

|---|---|---|

| Mass Resolution | > 100,000 FWHM | Separation of isobaric species |

| Mass Accuracy | < 5 ppm | Molecular formula determination |

| Collision Energy Range | 15-80 eV | Optimized fatty acid fragmentation |

| Fragmentation Type | CID/HCD/ETD | Structural elucidation |

| Ion Mode | Negative/Positive | Detection of phosphate groups |

| Mass Range | 100-3000 m/z | Complete lipid A coverage |

| Scan Rate | 1-20 Hz | Real-time analysis |

| Dynamic Range | 10^4-10^5 | Quantitative analysis |

The analytical workflow begins with the scanning of each tandem mass spectrum for neutral losses of fatty acids and headgroups, followed by matching against the building block library. Based on this output, a set of backbone fragments is generated using the theoretical fragment library, against which the tandem mass spectrum is matched. Proposed lipid A structures are then constructed using information inferred from matched backbone fragments [1]. The LipidA-IDER platform demonstrated performance metrics of 71.2% specificity and 70.9% sensitivity when evaluated against previously characterized lipid A structures from Escherichia coli and Pseudomonas aeruginosa [3].

Recent advances in high-resolution mass spectrometry have enabled the characterization of pyrophosphorylated forms of lipid A, previously undetected by conventional methods. Matrix-assisted laser desorption ionization time-of-flight tandem mass spectrometry analysis of Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) reveals the presence of pyrophosphate anions as the most abundant product ions, indicating structural complexity beyond traditional bisphosphate assumptions [4].

Nuclear Magnetic Resonance Spectroscopy of Native Complexes

Nuclear magnetic resonance spectroscopy provides unparalleled structural information for Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) in its native state, enabling analysis without the need for chemical modifications or fragmentation that could alter the native structure [5]. One-dimensional and two-dimensional nuclear magnetic resonance techniques offer complementary structural insights, with proton nuclear magnetic resonance providing detailed information about fatty acid chains and anomeric protons, while carbon-13 nuclear magnetic resonance elucidates backbone carbons and acyl carbons [6].

Table 2: Nuclear Magnetic Resonance Spectroscopy Techniques for Lipid A Analysis

| NMR Technique | Frequency Range (MHz) | Structural Information | Detection Sensitivity |

|---|---|---|---|

| 1H NMR | 400-800 | Fatty acid chains, anomeric protons | High |

| 13C NMR | 100-200 | Backbone carbons, acyl carbons | Moderate |

| 31P NMR | 162-324 | Phosphate groups, phosphorylation sites | High |

| 2D COSY | 400-800 | Proton-proton correlations | High |

| 2D NOESY | 400-800 | Spatial proximity relationships | Moderate |

| 2D HSQC | 400-800 | Direct C-H correlations | High |

| 2D HMBC | 400-800 | Long-range C-H correlations | Moderate |

Two-dimensional correlation spectroscopy experiments provide crucial evidence for the presence of acyloxyacyl moieties in lipid A structures. The characteristic cross-peak patterns between alpha-methylene protons and beta-oxymethine protons, as well as gamma-methylene protons and beta-oxymethine protons, enable identification of acyl chain substitution patterns [5]. Nuclear Overhauser effect spectroscopy experiments reveal spatial proximity relationships between different structural components, facilitating determination of three-dimensional molecular architecture [7].

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a particularly powerful tool for analyzing phosphorylation states and positions in Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant). The technique enables direct detection of phosphate groups at the 1- and 4'-positions of the diglucosamine backbone, as well as identification of pyrophosphate modifications that may be present in native samples [8]. Recent developments in nuclear magnetic resonance methodology include automated lipid identification and quantification approaches using neural network architectures, which demonstrate high correlations between predicted and actual lipid concentrations in complex mixtures [8].

High-field nuclear magnetic resonance instruments operating at 600-800 megahertz provide enhanced resolution and sensitivity for lipid A structural analysis. These systems enable detection of subtle structural variations and heterogeneity within lipid A populations that may not be apparent using lower-field instruments [9]. The application of nuclear magnetic resonance to lipid A analysis requires careful consideration of solvent systems and experimental conditions to minimize rapid transversal relaxation and line broadening effects [10].

Ion Mobility Spectrometry for Isomeric Differentiation

Ion mobility spectrometry provides a critical additional dimension for the separation and identification of isomeric forms of Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) that cannot be distinguished by conventional mass spectrometry alone. This technique separates ions based on their size, shape, and charge in the gas phase under the influence of an electric field, enabling differentiation of structural and stereoisomers with identical masses but different spatial configurations [11].

Table 3: Ion Mobility Spectrometry Parameters for Lipid A Isomer Separation

| IMS Type | Resolution (Rp) | Separation Mechanism | Lipid A Applications |

|---|---|---|---|

| Drift Tube IMS (DTIMS) | 50-200 | Size and shape in static field | Fatty acid position isomers |

| Travelling Wave IMS (TWIMS) | 40-150 | Traveling wave propagation | Acyl chain stereoisomers |

| Trapped IMS (TIMS) | 100-400 | Ion trapping and release | Phosphorylation variants |

| Cyclic IMS (cIMS) | 200-750 | Cyclic separation pathway | Double bond isomers |

| SLIM SUPER | 300-1000 | Extended serpentine path | Complete structural profiling |

The collision cross section value determined through ion mobility spectrometry serves as an ion-specific, highly reproducible, and instrument-independent identifier that can be used as an additional parameter alongside retention time and mass-to-charge ratio for enhanced confidence in structural annotation [11]. Ultra-high resolution ion mobility instruments based on structures for lossless ion manipulations technology have demonstrated exceptional capability for separating lipid isomers, including those differing in double bond positions and stereochemistry [12].

Recent applications of high-resolution traveling-wave ion mobility demonstrate baseline separation of phosphatidylcholine isomers that differ only in the location of a single carbon-carbon double bond or the stereochemistry of the double bond. The technique has proven particularly effective when lipids are analyzed as metal adducts rather than protonated species, with sodium and silver adducts providing enhanced separation capabilities [13]. Collision activation following mobility separation enables identification of carbon-carbon double bond positions and stereospecific number positions, allowing confident interpretation of variations in mobility peak abundance [12].

Ion mobility spectrometry techniques can be enhanced through modification of experimental parameters, including buffer gas composition, temperature, and pressure conditions. These modifications can improve the separation of isomeric species by altering ion-buffer gas interactions and increasing mobility differences between structurally similar compounds [11]. The integration of ion mobility spectrometry with liquid chromatography and mass spectrometry creates a multidimensional analytical platform that dramatically increases peak capacity and selectivity for complex lipid A mixtures [14].

Multidimensional Chromatographic Separation Techniques

Multidimensional chromatographic approaches represent the most comprehensive strategy for achieving complete separation and characterization of Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) and its structural variants. These techniques combine multiple orthogonal separation mechanisms to dramatically increase peak capacity and resolution beyond what is achievable with single-dimensional approaches [15].

Table 4: Multidimensional Chromatographic Techniques for Lipid A Separation

| Technique | Separation Principle | Resolution | Analysis Time (min) |

|---|---|---|---|

| Normal Phase HPLC | Polarity based on head groups | Moderate | 15-30 |

| Reversed Phase HPLC | Hydrophobicity of fatty acids | High | 20-45 |

| HILIC | Hydrophilic interaction | Moderate | 10-25 |

| Silver Ion Chromatography | Double bond complexation | Very High | 30-60 |

| 2D LC-LC | Orthogonal mechanisms | Very High | 60-120 |

| LC-SFC | Supercritical fluid mobility | High | 25-50 |

| Comprehensive 2D | Complete space utilization | Exceptional | 90-180 |

Comprehensive online multidimensional chromatography methods combine optimized reversed-phase ultra-high-performance liquid chromatography in the first dimension with ultra-high-performance supercritical fluid chromatography in the second dimension. This configuration enables ultrafast analysis using gradient elution with sampling times as short as 0.55 minutes, offering peak capacity increases of 10-18 times compared to single-dimensional methods [15]. The combination of reversed-phase separation based on fatty acid composition with supercritical fluid chromatography separation based on headgroup polarity provides maximum orthogonality for lipid A analysis [15].

Normal-phase liquid chromatography separates lipid A species based on the polarity of headgroups and phosphate modifications, while reversed-phase liquid chromatography achieves separation based on fatty acid chain length and degree of unsaturation [16]. Hydrophilic interaction liquid chromatography provides an alternative normal-phase mechanism that can complement reversed-phase separations in two-dimensional configurations. Silver ion chromatography offers exceptional selectivity for separating lipid A species based on the number and position of double bonds in fatty acid chains, enabling resolution of geometric and positional isomers [17].

Recent developments in multidimensional liquid chromatography include the implementation of comprehensive two-dimensional systems with enhanced valve programming and automated fraction collection. These systems enable the analysis of complex biological samples with minimal sample preparation while providing exceptional resolution of lipid A structural variants [17]. The integration of multidimensional chromatography with high-resolution mass spectrometry and tandem mass spectrometry creates a four-dimensional analytical platform that provides unprecedented structural characterization capabilities for Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) [15].

XLogP3

Dates

Explore Compound Types